molecular formula C17H13ClFN3O B7800406 Epoxiconazole CAS No. 476648-91-6

Epoxiconazole

Cat. No. B7800406
M. Wt: 329.8 g/mol
InChI Key: ZMYFCFLJBGAQRS-IAGOWNOFSA-N
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Description

(2S,3R)-epoxiconazole is the (2S,3R)-stereoisomer of 1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole. It is an enantiomer of a (2R,3S)-epoxiconazole.

properties

IUPAC Name

1-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYFCFLJBGAQRS-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040372, DTXSID40891575
Record name Epoxiconazole
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Record name 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
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URL https://comptox.epa.gov/dashboard/DTXSID40891575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Epoxiconazole
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Vapor Pressure

0.00000045 [mmHg]
Record name Epoxiconazole
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Product Name

Epoxiconazole

CAS RN

133855-98-8, 476648-91-6
Record name Epoxiconazole
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Record name Epoxiconazole [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxiconazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2RS,3RS)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel
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Record name EPOXICONAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,720
Citations
JE Chambers, H Greim, RJ Kendall… - Critical reviews in …, 2014 - Taylor & Francis
… epoxiconazole to the levels of epoxiconazole that cause toxicity in laboratory animals to determine the margins of safety when epoxiconazole … levels of epoxiconazole from food residues …
Number of citations: 84 www.tandfonline.com
JR Bertelsen, E De Neergaard… - Plant …, 2001 - Wiley Online Library
… (a strobilurin) and epoxiconazole (a sterol biosynthesis inhibitor) on … than epoxiconazole and, in one trial, treatments with azoxystrobin gave a greater yield response than epoxiconazole…
IJ Buerge, T Poiger, MD Müller… - Environmental science & …, 2006 - ACS Publications
… terms cis-epoxiconazole and trans-epoxiconazole, although … In the present study, the stereoselectivity of epoxiconazole and … study for the triazoles epoxiconazole and cyproconazole. …
Number of citations: 122 pubs.acs.org
C Taxvig, U Hass, M Axelstad, M Dalgaard… - Toxicological …, 2007 - academic.oup.com
… epoxiconazole were investigated for reproductive toxic effects after exposure during gestation and lactation. Rats were dosed with epoxiconazole … Both tebuconazole and epoxiconazole …
Number of citations: 248 academic.oup.com
YX Wu, A von Tiedemann - Pesticide Biochemistry and Physiology, 2001 - Elsevier
… The senescence was significantly delayed by application of azoxystrobin and epoxiconazole… and epoxiconazole. At later growth stages (GS 59/61), azoxystrobin and epoxiconazole …
Number of citations: 249 www.sciencedirect.com
AE Kaziem, B Gao, L Li, Z Zhang, Z He, Y Wen… - Journal of hazardous …, 2020 - Elsevier
To clarify the environmental behaviour and bioactivity of epoxiconazole enantiomers, an integrated assessment has been done. The degradation in soil, water, and river-sediments …
Number of citations: 57 www.sciencedirect.com
S Hester, T Moore, WT Padgett, L Murphy… - Toxicological …, 2012 - academic.oup.com
Conazoles are fungicides used as agricultural pesticides and pharmaceutical products. We investigated whether a common core of toxicological and transcriptional responses underlies …
Number of citations: 76 academic.oup.com
P Du, H He, L Zhou, F Dong, X Liu, Y Zheng - Journal of Hazardous …, 2022 - Elsevier
… were also impacted by epoxiconazole. This work expands our understanding about epoxiconazole degradation and help us to properly assess the risk of epoxiconazole in soil. …
Number of citations: 10 www.sciencedirect.com
N Bošković, K Brandstätter-Scherr, P Sedláček… - Chemosphere, 2020 - Elsevier
… In this study two of their representatives, epoxiconazole (EPC) and tebuconazole (TBC), have been tested with 20 soils from the Czech Republic for their adsorption. Adsorption, by …
Number of citations: 29 www.sciencedirect.com
Y Weng, Z Huang, A Wu, Q Yu, H Lu, Z Lou, L Lu… - Science of the Total …, 2021 - Elsevier
Epoxiconazole (EPX), as a broad-spectrum triazole fungicide, is widely used in agriculture to resist pests and diseases, while it may have potential toxicity to non-target organisms. In …
Number of citations: 27 www.sciencedirect.com

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